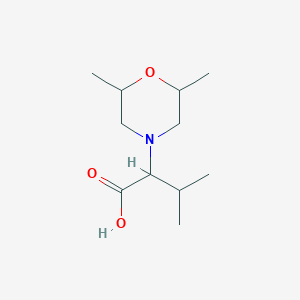
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a butanoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid can be achieved through a Mannich reaction. This involves the reaction of formaldehyde, 2,6-dimethylmorpholine, and a suitable precursor such as curcumin pyrazole . The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features.
N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: A more complex compound with additional functional groups.
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-butanoic acid is unique due to its specific combination of a morpholine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-7(2)10(11(13)14)12-5-8(3)15-9(4)6-12/h7-10H,5-6H2,1-4H3,(H,13,14) |
InChIキー |
IVUIOODROCAWAT-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)C(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


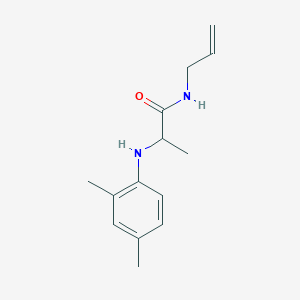
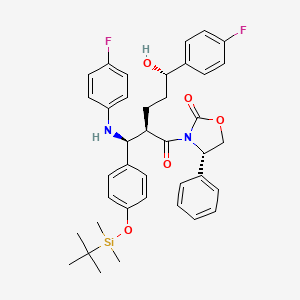
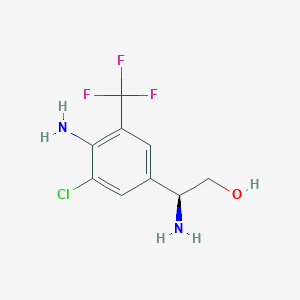
![(S)-Benzyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14903129.png)

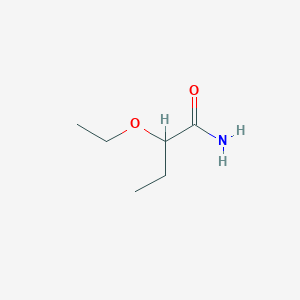
![8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14903145.png)
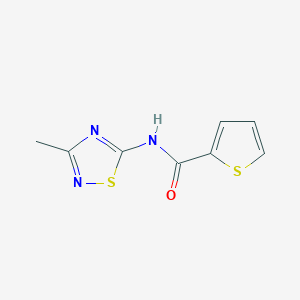
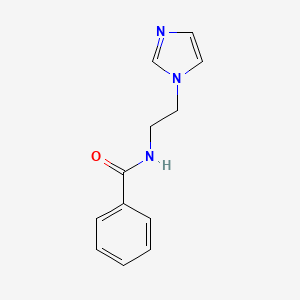
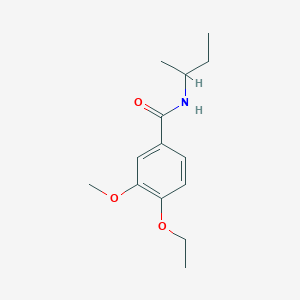
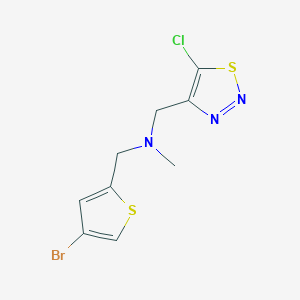
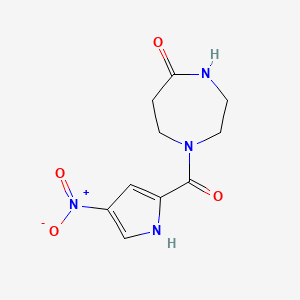
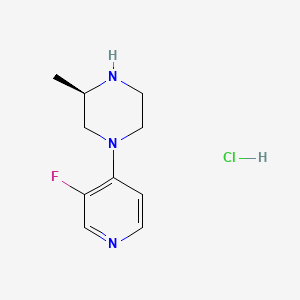
![n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide](/img/structure/B14903202.png)
